Acetamide, N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride
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Overview
Description
Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of piperazine and acetamide groups, along with brominated dimethylphenoxy moieties. It is commonly used in various scientific research applications due to its versatile chemical reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the acetamide groups. The brominated dimethylphenoxy groups are then attached through a series of nucleophilic substitution reactions. The final product is obtained by purifying the compound through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to meet regulatory standards and ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted acetamides, piperazine derivatives, and brominated phenoxy compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Acetamide derivatives: Compounds with similar acetamide groups.
Piperazine derivatives: Compounds containing piperazine moieties.
Brominated phenoxy compounds: Compounds with brominated phenoxy groups.
Uniqueness
Acetamide, N,N’-(1,4-piperazinediyldi-3,1-propanediyl)bis(2-(4-bromo-3,5-dimethylphenoxy)-, dihydrochloride is unique due to its specific combination of functional groups and its versatile reactivity. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
86746-10-3 |
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Molecular Formula |
C30H44Br2Cl2N4O4 |
Molecular Weight |
755.4 g/mol |
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-[3-[4-[3-[[2-(4-bromo-3,5-dimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C30H42Br2N4O4.2ClH/c1-21-15-25(16-22(2)29(21)31)39-19-27(37)33-7-5-9-35-11-13-36(14-12-35)10-6-8-34-28(38)20-40-26-17-23(3)30(32)24(4)18-26;;/h15-18H,5-14,19-20H2,1-4H3,(H,33,37)(H,34,38);2*1H |
InChI Key |
MHNOVOGRRWPSFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCCCN2CCN(CC2)CCCNC(=O)COC3=CC(=C(C(=C3)C)Br)C.Cl.Cl |
Origin of Product |
United States |
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